molecular formula C14H11NO4 B12520603 10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione CAS No. 658065-86-2

10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione

Cat. No.: B12520603
CAS No.: 658065-86-2
M. Wt: 257.24 g/mol
InChI Key: LRNBCEXIDSNUTQ-UHFFFAOYSA-N
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Description

10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione is a heterocyclic compound that belongs to the class of pyranoquinolones. These compounds are known for their diverse biological activities, including anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties . The unique structure of this compound, which includes a pyrano ring fused to a quinoline core, contributes to its wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione typically involves acid-catalyzed tandem reactions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinolone structure . The reaction conditions often include the use of acid catalysts and specific temperature controls to ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione involves its interaction with various molecular targets. For example, it can inhibit enzymes involved in DNA replication, leading to anticancer effects. It can also modulate signal transduction pathways, reducing inflammation and bacterial growth . The specific pathways and targets depend on the biological context and the specific derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

658065-86-2

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

10-hydroxy-1,6-dimethyl-7H-pyrano[3,2-f]quinoline-3,8-dione

InChI

InChI=1S/C14H11NO4/c1-6-4-11(18)19-9-3-7(2)14-13(12(6)9)8(16)5-10(17)15-14/h3-5H,1-2H3,(H2,15,16,17)

InChI Key

LRNBCEXIDSNUTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1NC(=O)C=C3O

Origin of Product

United States

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